Quinomycin B is produced by various species of the genus Streptomyces, particularly Streptomyces griseus. It belongs to the broader classification of quinoxaline antibiotics, which are known for their complex structures and mechanisms of action against microbial and cancerous cells. The quinomycin family includes several other derivatives, such as echinomycin and triostin A, which share similar biological activities due to their structural characteristics.
The synthesis of Quinomycin B has been achieved through both natural extraction and total synthesis methods. The total synthesis involves multiple steps that include peptide coupling and cyclization processes. A significant advancement in this area was reported in a study that utilized a solution-phase synthetic approach. This method involved:
Quinomycin B features a complex molecular structure characterized by a cyclic arrangement of amino acids linked through amide bonds. The core structure includes two quinoxaline rings that are essential for its DNA-binding properties. The molecular formula is C₁₈H₁₉N₃O₄, with a molecular weight of approximately 341.36 g/mol.
The structural elucidation has been supported by various spectroscopic techniques including NMR (Nuclear Magnetic Resonance) and mass spectrometry, which confirm the arrangement of functional groups and the stereochemistry of the compound .
Quinomycin B undergoes several chemical reactions that are pivotal for its biological activity. The most notable reaction is its interaction with DNA:
These reactions underline the importance of Quinomycin B as a tool in biochemical research, particularly in studies focused on DNA interactions .
The mechanism of action of Quinomycin B is primarily based on its ability to bisintercalate into double-stranded DNA. This process involves:
This mechanism has been studied extensively using biochemical assays that quantify binding affinities and assess the impact on cellular viability .
These properties are crucial for understanding how Quinomycin B can be utilized in laboratory settings and potential therapeutic applications .
Quinomycin B has several important applications in scientific research:
The discovery of Quinomycin B is rooted in Japan’s prolific mid-20th century antibiotic research. Following Japan’s achievement of penicillin self-sufficiency in 1948, nationwide exploration of microbial metabolites intensified [7]. Quinomycin B was first identified as a congener of the broader quinomycin complex, initially isolated alongside echinomycin (quinomycin A) from Streptomyces species. A significant breakthrough occurred when researchers at RIKEN employed innovative screening methodologies to uncover novel derivatives. Using the NPPlot (Natural Products Plot) platform—a spectral database combining photodiode array-detected LC/MS analysis—scientists detected characteristic quinomycin metabolites in Streptomyces sp. RK88-1355 isolated from Tohoku soil samples [3] [5]. This approach enabled rapid discrimination of known compounds from novel metabolites, leading to the isolation and characterization of Quinomycin B alongside RK-1355A/B and UK-63,598 [3]. The chromatographic signature (retention time ~25 min; m/z ~1150) proved instrumental in pinpointing these structurally related compounds within complex metabolite libraries [5].
Table 1: Key Historical Milestones in Quinomycin Research
Year | Event | Significance |
---|---|---|
1957 | Isolation of echinomycin (later renamed quinomycin A) from S. echinatus | First characterized quinomycin-type antibiotic |
1961 | Independent discovery of "quinomycin" from Streptomyces sp. 732 | Confirmed structural complexity of this antibiotic class |
2014 | NPPlot-guided discovery of RK-1355A/B and quinomycin B derivatives | Introduced high-throughput spectral matching for novel natural products [3] |
Quinomycin B belongs to the chromodepsipeptide family of antibiotics, characterized by a C₂-symmetric cyclic scaffold bearing two intercalating chromophores. Its structure exhibits conserved and variable features relative to other family members:
Unlike echinomycin (featuring quinoxaline-2-carboxylic acid, QXC), Quinomycin B incorporates 3-hydroxyquinaldic acid (3HQA) as its bisintercalating unit [2] [9]. This chromophore originates from L-tryptophan through a multi-step pathway involving:
The cyclic depsipeptide core contains four amino acid residues per monomeric unit. Quinomycin B shares the conserved d-Ser - l-Ala - N-methyl-l-Cys - N-methyl-l-Val sequence observed in triostin A and echinomycin [2]. Its distinguishing feature is a sulfoxide moiety on the intramolecular cross-bridge—a structural modification absent in most natural congeners [3] [5]. This sulfoxide group arises from post-assembly oxidation of the cysteine-derived thioacetal bridge, conferring distinct physicochemical properties.
Table 2: Structural Features of Quinomycin B Relative to Key Analogues
Feature | Quinomycin B | Echinomycin | Triostin A | Thiocoraline |
---|---|---|---|---|
Chromophore | 3HQA | QXC | QXC | 3HQA |
Amino Acid Sequence | d-Ser-l-Ala-N-Me-Cys-N-Me-Val | d-Ser-l-Ala-N-Me-Cys-N-Me-Val | d-Ser-l-Ala-N-Me-Cys-N-Me-Val | d-Cys-Gly-N-Me-Cys-N,S-diMe-Cys |
Cross-Link Type | Sulfoxidized thioacetal | Thioacetal | Disulfide | Disulfide |
Molecular Formula | C₅₃H₆₈N₁₂O₁₂S₂ | C₅₁H₆₄N₁₂O₁₂S₂ | C₅₄H₆₄N₁₂O₁₂S₂ | C₅₈H₆₂N₁₂O₁₂S₄ |
Molecular Weight (Da) | 1129.31 [8] | 1101.25 | 1131.24 | 1227.44 |
The molecule exhibits C₂ rotational symmetry in its unbound state, with the two 3HQA units projecting outward from the cyclic scaffold. This spatial arrangement enables simultaneous intercalation into DNA base pairs. The sulfoxide moiety introduces chirality at the sulfur atom, potentially influencing DNA-binding kinetics and biological activity profiles compared to non-oxidized analogues [3].
Quinomycin B exemplifies several paradigm-shifting concepts in natural product-based pharmaceutical development:
The NPPlot-guided identification of Quinomycin B underscores how advanced metabolomics platforms revitalize natural product discovery. By creating fraction libraries with integrated spectral databases, researchers circumvent traditional bioassay-guided isolation bottlenecks, enabling targeted identification of structurally novel metabolites within complex microbial extracts [3] [10]. This approach efficiently differentiates new congeners from the >20 known bisintercalators, accelerating structural diversification studies [2].
Quinomycin B’s existence demonstrates remarkable evolutionary flexibility in non-ribosomal peptide biosynthesis. The quinomycin scaffold accommodates multiple chromophores (QXCA/3HQA), variable amino acid residues, and divergent cross-bridge modifications through relatively minor genetic alterations [1] [9]. Studies reveal that chromophore biosynthesis diverges at the common intermediate 3-hydroxy-L-kynurenine:
Quinomycin B exhibits dual anticancer and antibacterial activity, functioning through high-affinity DNA bisintercalation. Its biological profile includes:
Table 3: Documented Biological Activities of Quinomycin B
Activity Type | Experimental Model | Potency | Proposed Mechanism |
---|---|---|---|
Antiproliferative | Various cancer cell lines | Sub-micromolar IC₅₀ | DNA bisintercalation; inhibition of transcription/replication |
Antibacterial (Gram+) | Staphylococcus aureus | Strong inhibition | DNA helix distortion |
Antibacterial (Gram-) | Selective activity | Moderate inhibition | Membrane permeability-dependent |
Antiviral | Poliovirus-infected mice | Significant protective effect | Viral replication inhibition |
Quinomycin B’s significance extends beyond direct therapeutic application. It serves as a chemical biology probe for studying DNA-protein interactions, chromatin dynamics, and sequence-specific transcriptional regulation. The compound’s ability to stabilize particular DNA conformations provides insights into genomic targeting strategies for next-generation therapeutics [2] [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7